molecular formula C14H21N5O B6622980 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one

Cat. No.: B6622980
M. Wt: 275.35 g/mol
InChI Key: SEUZAKWFWYTXQP-UHFFFAOYSA-N
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Description

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one is a heterocyclic compound that features a triazine ring fused with a piperazine moiety

Properties

IUPAC Name

1-[4-(5,6-dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-4-5-6-13(20)18-7-9-19(10-8-18)14-15-11(2)12(3)16-17-14/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUZAKWFWYTXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N2CCN(CC2)C(=O)CCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.

    Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with piperazine in the presence of a suitable base.

    Alkylation: The final step involves the alkylation of the piperazine-triazine intermediate with a pent-4-en-1-one derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the piperazine moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one is unique due to its combination of a triazine ring with a piperazine moiety and an alkyl chain, providing a versatile scaffold for various chemical modifications and applications.

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